![molecular formula C8H13N3O2S2 B2940810 Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 876548-61-7](/img/structure/B2940810.png)
Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: is a chemical compound belonging to the thiadiazole derivatives family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its molecular formula C_6H_11N_3S and a molecular weight of 157.24 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1,3,4-thiadiazole with tert-butyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted thiadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is used as a building block in organic synthesis, particularly in the preparation of more complex thiadiazole derivatives.
Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal activities.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A closely related compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.
2-Amino-5-phenyl-1,3,4-thiadiazole: A phenyl-substituted thiadiazole with distinct properties.
Uniqueness: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity compared to other thiadiazole derivatives.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-8(2,3)13-5(12)4-14-7-11-10-6(9)15-7/h4H2,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASMQRQFUURBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
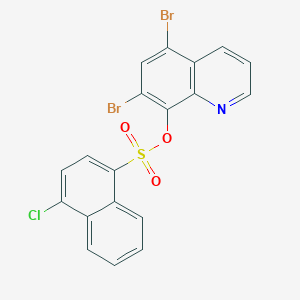
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2940730.png)
![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
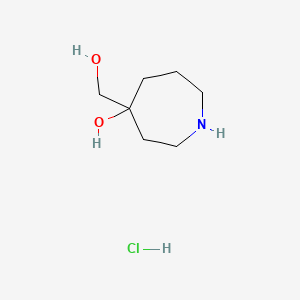
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)
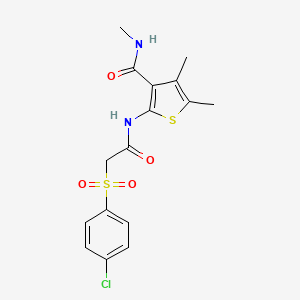
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/new.no-structure.jpg)
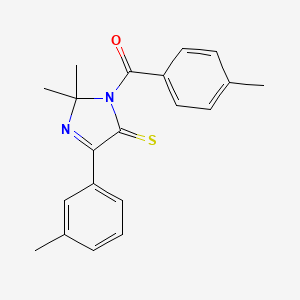

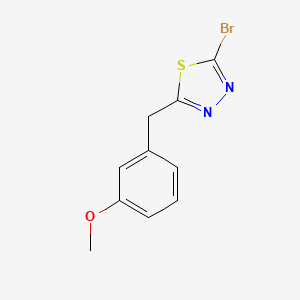
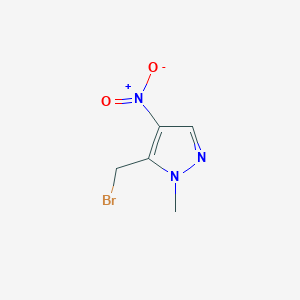
![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)
